molecular formula C16H14F2N2O3 B11953542 Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate

Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate

Katalognummer: B11953542
Molekulargewicht: 320.29 g/mol
InChI-Schlüssel: MRVZPTWJHBLCOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a difluorophenyl carbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2,5-difluorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoic acid.

    Reduction: Ethyl 4-{[(2,5-difluorophenyl)amino]amino}benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

    Medicine: Studied for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate is primarily based on its ability to interact with specific molecular targets. The difluorophenyl carbamoyl group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 2-{[(2,4-difluorophenyl)carbamoyl]amino}benzoate
  • Ethyl 4-{[(2,6-difluorophenyl)carbamoyl]amino}benzoate
  • Ethyl 4-{[(3,5-difluorophenyl)carbamoyl]amino}benzoate

Comparison: Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Eigenschaften

Molekularformel

C16H14F2N2O3

Molekulargewicht

320.29 g/mol

IUPAC-Name

ethyl 4-[(2,5-difluorophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C16H14F2N2O3/c1-2-23-15(21)10-3-6-12(7-4-10)19-16(22)20-14-9-11(17)5-8-13(14)18/h3-9H,2H2,1H3,(H2,19,20,22)

InChI-Schlüssel

MRVZPTWJHBLCOW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.